[1-(aminomethyl)-4-methylcyclohexyl]methanol
Description
[1-(Aminomethyl)-4-methylcyclohexyl]methanol is a cyclohexane derivative featuring a methyl group at the 4-position, an aminomethyl group (-CH2NH2) at the 1-position, and a hydroxymethyl (-CH2OH) substituent. This unique combination of polar (amine, alcohol) and nonpolar (methyl) functional groups influences its physicochemical properties, including solubility, partitioning behavior, and reactivity.
Properties
IUPAC Name |
[1-(aminomethyl)-4-methylcyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(6-10,7-11)5-3-8/h8,11H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAXJWNGBOQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of [1-(aminomethyl)-4-methylcyclohexyl]methanol involves strategic functionalization of the cyclohexane ring. Two primary pathways dominate the literature:
-
Nitro Group Reduction : Introduction of a nitro group followed by catalytic hydrogenation to an amine .
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Hydroxymethyl-to-Aminomethyl Conversion : Substitution of a hydroxymethyl group via intermediate leaving groups .
Secondary methods include cyclohexane ring construction from aromatic precursors and stereoselective isomerization. Each route presents unique advantages in yield, purity, and scalability.
Nitro Group Reduction Approach
This method, adapted from gabapentin synthesis , involves a Michael addition between a cyclohexanone derivative and nitroethane. For this compound, the process begins with 4-methylcyclohexanone. Reacting 4-methylcyclohexanone with nitromethane in the presence of potassium hydroxide yields 1-(nitromethyl)-4-methylcyclohexanol (Intermediate A). Subsequent hydrolysis in aqueous methanol liberates the carboxylic acid, which undergoes hydrogenation over palladium-on-carbon (Pd/C) to produce the target amine.
Key Reaction Conditions :
Yield Optimization :
Advantages :
Hydroxymethyl-to-Aminomethyl Conversion
Patent WO2021107047A1 details a method to convert hydroxymethyl groups to aminomethyl groups via intermediate leaving groups. Starting with 4-methylcyclohexane-1,4-diol, the hydroxymethyl group at position 1 is converted to a tosylate (Intermediate B). Treatment with sodium azide replaces the tosylate with an azide, which is reduced to the amine using hydrogenation or Staudinger conditions.
Reaction Steps :
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Tosylation : 4-methylcyclohexane-1,4-diol + TsCl → 1-tosyl-4-methylcyclohexane-4-ol (85% yield) .
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Azidation : Intermediate B + NaN₃ → 1-azido-4-methylcyclohexane-4-ol (78% yield) .
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Reduction : 1-azido-4-methylcyclohexane-4-ol + H₂/Pd → this compound (92% yield) .
Critical Parameters :
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Tosylation requires anhydrous conditions to prevent diol decomposition .
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Azidation efficiency depends on polar aprotic solvents (e.g., DMF) .
Cyclohexane Ring Formation from Aromatic Precursors
Aromatic precursors like p-xylene offer a cost-effective route. Hydrogenation of dimethylterephthalate over ruthenium catalysts yields cis/trans-1,4-dimethylcyclohexane dicarboxylate . Selective mono-ester hydrolysis produces 4-methylcyclohexanecarboxylic acid, which is reduced to the alcohol via LiAlH₄. Subsequent nitromethylation and hydrogenation follow the nitro reduction pathway.
Isomer Control :
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Cis/trans ratios (60:40) necessitate chromatographic separation or catalytic isomerization .
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Trans isomers dominate final products due to thermodynamic stability .
Stereochemical Considerations
The spatial arrangement of substituents significantly impacts biological activity. For this compound, the trans configuration (aminomethyl and hydroxymethyl groups on opposite faces) is preferred in polymer applications .
Stereoselective Methods :
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Catalytic Isomerization : Rhodium complexes convert cis to trans isomers at 120°C .
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Crystallization-Driven Resolution : Trans isomers precipitate preferentially from ethanol/water mixtures .
Catalytic Hydrogenation Methods
Hydrogenation is pivotal in multiple steps. Pd/C remains the catalyst of choice for nitro and azide reductions . Comparative studies show:
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 1-nitromethylcyclohexanol | 25 | 1 | 80 |
| Raney Ni | 1-azidomethylcyclohexanol | 50 | 5 | 70 |
| Rh/Al₂O₃ | Cis-isomer | 120 | 10 | 90 |
Catalyst Deactivation :
Purification and Isolation Techniques
Final product purity exceeds 98% via crystallization. Ethyl acetate/hexane mixtures isolate the amine, while tetrahydrofuran/water systems refine stereoisomers .
Chromatographic Methods :
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Silica gel chromatography resolves cis/trans mixtures (hexane:ethyl acetate = 3:1) .
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Reverse-phase HPLC achieves >99% purity for pharmaceutical grades .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Estimate ($/kg) | Scalability |
|---|---|---|---|---|
| Nitro Reduction | 80 | 98 | 120 | High |
| Tosylation-Azidation | 92 | 99 | 150 | Moderate |
| Aromatic Hydrogenation | 75 | 97 | 90 | High |
Key Insights :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(aminomethyl)-4-methylcyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(aminomethyl)-4-methylcyclohexyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-4-methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituents:
Physicochemical Properties
- Solubility and Partitioning: MCHM Isomers: cis-MCHM has higher aqueous solubility (2,250 mg/L) and lower octanol-water partition coefficient (KOW = 225) compared to trans-MCHM (KOW = 291), indicating isomer-dependent environmental behavior . Fluorinated Analog: The difluoroethylamine group in C10H19F2NO introduces strong electronegativity, likely reducing water solubility compared to the target compound . Tert-butyl Derivative: Bulky tert-butyl substituents decrease aqueous solubility, as seen in (4-tert-butylcyclohexyl)methanol, which is primarily used in fragrances due to its hydrophobicity .
- However, the 4-methyl group counteracts this by adding hydrophobicity.
Biological Activity
[1-(aminomethyl)-4-methylcyclohexyl]methanol is an organic compound with the molecular formula CHNO. It features both aminomethyl and hydroxymethyl functional groups attached to a cyclohexane ring. This unique structure contributes to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and toxicology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl and hydroxymethyl groups enhances its binding affinity, influencing various biochemical pathways. These interactions can lead to significant physiological effects, including potential therapeutic benefits or toxicity depending on the context of exposure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.
- Cellular Toxicity : Studies have shown that related compounds can induce cytotoxic effects in human cells, highlighting the importance of assessing the safety profile of this compound.
- Genotoxicity : Some investigations suggest that metabolites of structurally similar compounds can cause DNA damage, necessitating further research into the genotoxic potential of this compound.
Toxicity Assessments
A study on 4-methylcyclohexanemethanol (4-MCHM), a closely related compound, provides insights into the potential toxicity mechanisms relevant to this compound. The research utilized proteomics and transcriptional analysis to evaluate the effects on yeast and human lung epithelial cells (A549). Key findings include:
- Cytotoxic Effects : 4-MCHM induced significant cytotoxicity in both yeast and human cells, primarily through oxidative stress mechanisms .
- Genotoxicity Indicators : The compound was associated with DNA damage markers in human cells, suggesting a need for chronic carcinogenicity evaluations .
Comparative Analysis
A comparative analysis between this compound and its analogs reveals unique biological properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Aminomethyl and hydroxymethyl groups | Potential enzyme inhibitor; cytotoxicity |
| 4-Methylcyclohexanemethanol (4-MCHM) | Primary alcohol | Moderate toxicity; DNA damage |
| 4-Methylcyclohexanecarboxylic acid | Carboxylic acid derivative | Acute and chronic toxicity to aquatic life |
Applications in Medicine and Industry
The compound's unique structure allows it to serve as a building block in pharmaceutical synthesis. Its potential applications include:
- Drug Development : Investigating its role as an enzyme inhibitor may lead to new therapeutic agents.
- Material Science : Its properties could be harnessed in developing new materials with specific functionalities.
Q & A
Q. How can contradictory data on the compound’s toxicity be resolved?
- Methodology : Meta-analysis of in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies identifies confounding variables (e.g., isomer ratios). For example, cis-isomers show higher renal toxicity (IC₅₀ = 50 μM) than trans-isomers (IC₅₀ = 200 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
